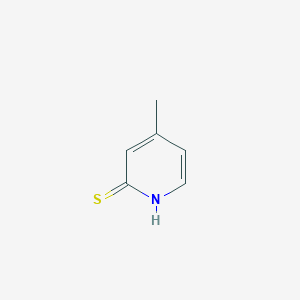

2-Mercapto-4-methylpyridine

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

4-methyl-1H-pyridine-2-thione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7NS/c1-5-2-3-7-6(8)4-5/h2-4H,1H3,(H,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KGYJCSZMSPBJFS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=S)NC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7NS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80394959 | |

| Record name | 2-Mercapto-4-methylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80394959 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

125.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18368-65-5 | |

| Record name | 4-Methyl-2(1H)-pyridinethione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=18368-65-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Mercapto-4-methylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80394959 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-methylpyridine-2-thiol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 2-Mercapto-4-methylpyridine: Structure, Properties, and Applications

Abstract

This technical guide provides a comprehensive scientific overview of 2-Mercapto-4-methylpyridine (CAS No: 18368-65-5), a heterocyclic organosulfur compound of significant interest in synthetic and medicinal chemistry. The document delves into its fundamental chemical properties, with a particular focus on the critical thione-thiol tautomerism that governs its reactivity. Detailed spectroscopic data, reactivity profiles, and step-by-step synthetic protocols are presented to provide researchers, scientists, and drug development professionals with a practical and in-depth resource. The guide also explores its applications as a versatile chemical intermediate, its role in coordination chemistry, and its potential in the development of novel therapeutic agents.

Introduction and Chemical Identity

This compound, systematically named 4-methyl-1H-pyridine-2-thione, is a pyridine derivative featuring a methyl group at the 4-position and a sulfur-containing functional group at the 2-position[1][2]. This substitution pattern imparts a unique combination of nucleophilicity, acidity, and coordination capabilities, making it a valuable building block in diverse chemical fields[3]. Its utility ranges from industrial applications, such as an accelerant in rubber vulcanization, to a precursor in the synthesis of complex molecules for pharmaceuticals and materials science[4][5].

The core of its chemical behavior lies in a dynamic tautomeric equilibrium between a thiol form (4-methylpyridine-2-thiol) and a more stable thione form (4-methyl-1H-pyridine-2-thione). This equilibrium is highly sensitive to the molecular environment, a crucial factor for any experimental design involving this compound[1][6].

| Identifier | Value | Reference |

| CAS Number | 18368-65-5 | [1][5] |

| Molecular Formula | C₆H₇NS | [1][2] |

| Molecular Weight | 125.19 g/mol | [1][5] |

| IUPAC Name | 4-methyl-1H-pyridine-2-thione | [1] |

| Synonyms | 4-Methyl-2(1H)-pyridinethione, 4-Methylpyridine-2-thiol | [7] |

Structural Elucidation and Physicochemical Properties

The Thione-Thiol Tautomerism

Like its parent compound, 2-mercaptopyridine, this molecule exists as a mixture of two tautomeric forms. However, the equilibrium overwhelmingly favors the thione tautomer in the solid state and in polar solvents[1][6]. This preference is attributed to the greater thermodynamic stability of the thioamide group within the ring system, which benefits from resonance stabilization and the potential for intermolecular hydrogen bonding in condensed phases[1][8]. In dilute solutions of non-polar solvents, the equilibrium can shift towards the thiol form[6].

Understanding this tautomerism is paramount, as it dictates the molecule's reactivity. For instance, reactions with alkylating agents typically occur at the sulfur atom (S-alkylation), indicating the nucleophilic character of the thione form's sulfur or the deprotonated thiol form[9].

Caption: Workflow for synthesis via Lawesson's Reagent.

Experimental Protocol: Synthesis via Lawesson's Reagent

This protocol describes a representative procedure for the thionation of 4-methyl-2(1H)-pyridone.

Disclaimer: This protocol is for informational purposes only. All laboratory work should be conducted by trained professionals in a suitable chemical fume hood with appropriate personal protective equipment (PPE).

Materials:

-

4-Methyl-2(1H)-pyridone

-

Lawesson's Reagent [2,4-bis(4-methoxyphenyl)-1,3,2,4-dithiadiphosphetane-2,4-disulfide] (0.5 to 0.6 equivalents)

-

Anhydrous Toluene

-

Ethyl Acetate (EtOAc)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (Saturated aqueous NaCl solution)

-

Anhydrous Sodium Sulfate (Na₂SO₄)

-

Round-bottom flask, condenser, magnetic stirrer, heating mantle, separatory funnel

Procedure:

-

Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-methyl-2(1H)-pyridone (1.0 eq).

-

Reagent Addition: Add anhydrous toluene to dissolve or suspend the starting material, followed by the addition of Lawesson's Reagent (0.55 eq).

-

Thionation Reaction: Heat the reaction mixture to reflux (approx. 110 °C) with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours.[10]

-

Workup: Cool the reaction mixture to room temperature. Carefully pour the mixture into a separatory funnel containing saturated NaHCO₃ solution to quench any unreacted reagent and acidic byproducts.

-

Extraction: Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers.

-

Washing: Wash the combined organic layers with water, followed by brine.

-

Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.[11]

-

Purification: Purify the crude solid by recrystallization from a suitable solvent system (e.g., ethanol/water) or by flash column chromatography on silica gel to obtain the pure this compound.[5]

Reactivity and Chemical Transformations

The dual functionality of the thiol/thione and the pyridine nitrogen atom makes this compound a versatile reactant.

-

Oxidation: The sulfur atom is susceptible to oxidation. Mild oxidizing agents, or even atmospheric oxygen in the presence of metal catalysts, can lead to the formation of the corresponding disulfide, 2,2'-dithiobis(4-methylpyridine).[3][12] This reaction is a common transformation for mercaptopyridines.

-

S-Alkylation: As a potent nucleophile, the sulfur atom readily reacts with electrophiles such as alkyl halides or tosylates in the presence of a base to form S-substituted thioethers.[3][9] This is a cornerstone reaction for incorporating the 4-methylpyridylthio moiety into larger molecules.

-

Coordination Chemistry: The pyridine nitrogen and the exocyclic sulfur atom can act as ligands, forming stable complexes with various transition metals.[5] The molecule can act as a monodentate or a bridging ligand, leading to diverse coordination polymers and metal-organic frameworks with potential applications in catalysis and materials science.[3]

Applications in Research and Drug Development

The pyridine scaffold is a privileged structure in medicinal chemistry, found in numerous FDA-approved drugs.[13] The unique properties of this compound make it an attractive starting point for drug discovery.

-

Antimicrobial Agents: Derivatives of this compound have demonstrated significant activity against various bacterial strains, including Mycobacterium tuberculosis, the causative agent of tuberculosis. Its structure serves as a template for developing new anti-tuberculosis leads.[5]

-

Anticancer Research: Certain derivatives have been evaluated for their cytotoxic effects against human cancer cell lines. Modifications to the core structure can enhance binding affinity to biological targets, suggesting potential pathways for developing novel anticancer therapies.[5]

-

Synthetic Intermediate: Beyond direct biological applications, it serves as a crucial intermediate for synthesizing more complex heterocyclic systems. The reactive thiol group provides a handle for further functionalization and ring-forming reactions.[1]

Safety and Handling

Based on data from related compounds, this compound should be handled with care. It is classified as harmful if swallowed and may cause skin, eye, and respiratory irritation.[14]

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, nitrile gloves, and a lab coat.

-

Handling: All manipulations should be performed in a well-ventilated chemical fume hood to avoid inhalation of dust or vapors. Avoid direct contact with skin and eyes.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from oxidizing agents.

-

First Aid: In case of eye contact, rinse cautiously with water for several minutes. If on skin, wash with plenty of soap and water. If swallowed, rinse mouth and seek immediate medical attention.[4][14]

Conclusion

This compound is a multifaceted chemical entity whose properties are dominated by its thione-thiol tautomerism. This guide has provided a detailed examination of its structure, spectroscopic characteristics, synthesis, and reactivity. Its proven utility as a synthetic intermediate and its emerging potential in medicinal chemistry underscore its importance for researchers in both academic and industrial settings. A thorough understanding of its fundamental properties, as outlined herein, is essential for leveraging its full potential in future scientific endeavors.

References

- EvitaChem. (n.d.). This compound (EVT-380216) | 18368-65-5.

- BenchChem. (n.d.). This compound | 18368-65-5.

-

Stoyanov, S., et al. (2015). Thione–thiol tautomerism and stability of 2- and 4-mercaptopyridines and 2-mercaptopyrimidines. ResearchGate. Retrieved from [Link]

-

ResearchGate. (2025, July 3). Thione-thiol tautomerism in new 4-methyl-3-nitopyridine derivative in the solid state. Retrieved from [Link]

-

MDPI. (2021, November 17). A Focused Review of Synthetic Applications of Lawesson's Reagent in Organic Synthesis. Molecules. Retrieved from [Link]

-

International Journal of Pharmaceutical Sciences and Research. (n.d.). Synthesis of Thioacridine Derivatives Using Lawesson's Reagent. Retrieved from [Link]

-

ResearchGate. (n.d.). Scheme of redox reaction leading to formation of the final disulfide (II). Retrieved from [Link]

-

Organic Syntheses. (n.d.). Procedure 10. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]

-

Organic Chemistry Data. (2021, October 20). 13C NMR Chemical Shifts. Retrieved from [Link]

-

National Institutes of Health. (n.d.). Practical and Regioselective Synthesis of C4-Alkylated Pyridines. Retrieved from [Link]

-

MDPI. (n.d.). (RS)-6,6,7′,7′-Tetramethyl-2-sulfanylidene-5,6,6′,7′-tetrahydro-2H,2′H,4H,4′H,5′H-spiro[thiopyran-3,3′-thiopyrano [2,3-b]pyridine]-4,4′-dione. Retrieved from [Link]

-

Bulletin de l'Academie Polonaise des Sciences. (n.d.). Infrared Absorption Spectra of Quaternary Salts of Pyridine. Retrieved from [Link]

-

Chemistry Stack Exchange. (2016, July 17). Why is the thione tautomeric form of 2-Mercaptopyridine favoured?. Retrieved from [Link]

-

National Institutes of Health. (2025, August 30). 1-Methyl-2(1H)-pyridinethione. PubChem. Retrieved from [Link]

-

National Institutes of Health. (n.d.). 2-Mercapto-4-methylpyrimidine. PubChem. Retrieved from [Link]

-

Walailak Journal of Science and Technology. (n.d.). Unexpected Formation of a Disulfide from 2-Mercaptopyridine and Co(II). Retrieved from [Link]

-

MDPI. (2015, August 31). Flow Synthesis of 2-Methylpyridines via α-Methylation. Molecules. Retrieved from [Link]

-

MDPI. (2022, March 26). Insight on Mercapto-Coumarins: Synthesis and Reactivity. Molecules. Retrieved from [Link]

-

ResearchGate. (2025, October 16). Flow Synthesis of 2-Methylpyridines via α-Methylation. Retrieved from [Link]

-

National Institutes of Health. (n.d.). 2-Mercaptopyridine. PubChem. Retrieved from [Link]

-

NIST. (n.d.). 2-Pyridinamine, 4-methyl-. NIST Chemistry WebBook. Retrieved from [Link]

-

ResearchGate. (2025, August 7). Unexpected Formation of a Disulfide from 2-Mercaptopyridine and Co(II). Retrieved from [Link]

-

National Institutes of Health. (n.d.). Radical chain monoalkylation of pyridines. Retrieved from [Link]

-

ResearchGate. (n.d.). A review on the medicinal importance of pyridine derivatives. Retrieved from [Link]

-

National Institutes of Health. (2023, May 20). Thiocarbonyl Derivatives of Natural Chlorins: Synthesis Using Lawesson's Reagent and a Study of Their Properties. Retrieved from [Link]

-

NIST. (n.d.). 2-Pentanone, 4-mercapto-4-methyl-. NIST Chemistry WebBook. Retrieved from [Link]

-

NIST. (n.d.). 2(1H)-Pyridinethione. NIST Chemistry WebBook. Retrieved from [Link]

-

MDPI. (2024, May 28). Synthesis of Thionated Perylenediimides: State of the Art and First Investigations of an Alternative to Lawesson's Reagent. Molecules. Retrieved from [Link]

-

ResearchGate. (n.d.). Biomedically important pyridine derivatives. Retrieved from [Link]

-

National Institutes of Health. (n.d.). Synthesis of diversely substituted pyridin-2(1H)-ones and in vivo evaluation of their anti-allodynic effect on cutaneous inflammatory mechanical allodynia. Retrieved from [Link]

-

Alkali Metals. (n.d.). Best 2-Chloro-4-Methylpyridine Manufacturers & Suppliers in USA. Retrieved from [Link]

-

Human Metabolome Database. (2021, September 23). Showing metabocard for 4-Methylpyridine (HMDB0302405). Retrieved from [Link]

Sources

- 1. 2-MERCAPTO-4-METHYLPYRIMIDINE HYDROCHLORIDE(6959-66-6) 13C NMR [m.chemicalbook.com]

- 2. 18368-65-5 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 3. 2-Mercaptopyridine - Wikipedia [en.wikipedia.org]

- 4. jubilantingrevia.com [jubilantingrevia.com]

- 5. benchchem.com [benchchem.com]

- 6. researchgate.net [researchgate.net]

- 7. hmdb.ca [hmdb.ca]

- 8. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 9. Insight on Mercapto-Coumarins: Synthesis and Reactivity | MDPI [mdpi.com]

- 10. Thiocarbonyl Derivatives of Natural Chlorins: Synthesis Using Lawesson’s Reagent and a Study of Their Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Synthesis of Thioacridine Derivatives Using Lawesson’s Reagent – Oriental Journal of Chemistry [orientjchem.org]

- 12. View of Unexpected Formation of a Disulfide from 2-Mercaptopyridine and Co(II) [wjst.wu.ac.th]

- 13. researchgate.net [researchgate.net]

- 14. assets.thermofisher.cn [assets.thermofisher.cn]

A Comprehensive Technical Guide to the Synthesis of 2-Mercapto-4-methylpyridine

Prepared for: Researchers, Scientists, and Drug Development Professionals From the Office of the Senior Application Scientist

Abstract

This guide provides a detailed technical overview for the synthesis of 2-mercapto-4-methylpyridine, also known as 4-methylpyridine-2-thiol, from the precursor 2-chloro-4-methylpyridine. This transformation is a critical process in medicinal chemistry, as the target molecule serves as a versatile building block for various pharmaceutical agents.[1][2] The core of this synthesis lies in a nucleophilic aromatic substitution (SNAr) reaction, a fundamental mechanism in heterocyclic chemistry. This document elucidates the underlying reaction mechanism, provides a robust, step-by-step experimental protocol, outlines methods for purification and characterization, and addresses critical safety and handling considerations. The objective is to equip researchers with the necessary expertise to perform this synthesis efficiently, safely, and with a high degree of confidence in the final product's integrity.

Introduction and Significance

This compound and its derivatives are heterocyclic compounds of significant interest in organic synthesis and drug development.[2] The presence of the thiol group provides a reactive handle for a multitude of subsequent chemical transformations, including oxidation to disulfides, alkylation, and coordination with metal centers.[1][3] These compounds have shown potential antimicrobial and antioxidant properties, making them valuable scaffolds in the search for new therapeutic agents.[1] The synthesis from readily available 2-chloro-4-methylpyridine via nucleophilic substitution with a sulfur nucleophile represents an efficient and common route to access this important intermediate.[3][4]

Reaction Mechanism: Nucleophilic Aromatic Substitution (SNAr)

The conversion of 2-chloro-4-methylpyridine to this compound proceeds via a Nucleophilic Aromatic Substitution (SNAr) mechanism. This is a two-step addition-elimination process.

Step 1: Nucleophilic Attack and Formation of the Meisenheimer Complex The pyridine ring is inherently electron-deficient due to the electronegativity of the nitrogen atom. This deficiency is most pronounced at the C2 (ortho) and C4 (para) positions, rendering them susceptible to attack by nucleophiles.[5][6][7] The hydrosulfide ion (SH⁻), generated from a source like sodium hydrosulfide (NaSH), acts as the nucleophile. It attacks the C2 carbon, which bears the chlorine leaving group, breaking the aromaticity of the ring and forming a high-energy, negatively charged intermediate known as a Meisenheimer complex.[5][6][8]

Step 2: Re-aromatization and Departure of the Leaving Group The stability of the Meisenheimer complex is the rate-determining factor for the reaction.[5][6] The negative charge in the intermediate is stabilized by resonance, with one key resonance structure placing the charge on the electronegative nitrogen atom.[5][6] This stabilization is only possible for attack at the C2 and C4 positions, which is why substitution at C3 is much less favorable.[5] The complex then rapidly collapses, expelling the chloride ion (Cl⁻) as the leaving group and restoring the aromaticity of the pyridine ring to yield the final product.

Caption: SNAr Reaction Mechanism.

Experimental Protocol

This protocol describes a representative procedure for the synthesis. Researchers should adapt it based on available equipment and scale.

Reagent and Solvent Data

Proper planning requires understanding the properties of all materials used.

| Reagent/Solvent | Formula | MW ( g/mol ) | Properties | Hazards |

| 2-Chloro-4-methylpyridine | C₆H₆ClN | 127.57 | Liquid, bp: 194-195 °C | Skin/eye irritant, may cause respiratory irritation[9][10] |

| Sodium Hydrosulfide (flake) | NaSH | 56.06 | Solid, hygroscopic | Corrosive, toxic, releases H₂S gas[11][12][13] |

| Ethanol (anhydrous) | C₂H₅OH | 46.07 | Liquid, bp: 78.37 °C | Flammable liquid and vapor |

| Hydrochloric Acid (conc.) | HCl | 36.46 | Liquid, ~37% in H₂O | Severe skin burns and eye damage, respiratory irritant |

| Sodium Hydroxide | NaOH | 40.00 | Solid, hygroscopic | Causes severe skin burns and eye damage |

Step-by-Step Synthesis Workflow

1. Reaction Setup:

-

In a three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add sodium hydrosulfide (NaSH, ~1.2 equivalents).

-

Rationale: An excess of the nucleophile is used to ensure complete consumption of the starting material. The inert atmosphere prevents oxidation of the thiol product.

-

Add anhydrous ethanol as the solvent. The volume should be sufficient to dissolve the reactants upon heating.

2. Addition of Starting Material:

-

Slowly add 2-chloro-4-methylpyridine (1.0 equivalent) to the stirred suspension of NaSH in ethanol.

-

Rationale: A controlled addition helps to manage any initial exotherm.

3. Reaction Execution:

-

Heat the reaction mixture to reflux (approximately 78-80 °C) and maintain for 4-6 hours.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material spot is no longer visible.

-

Rationale: Refluxing provides the necessary activation energy for the substitution to proceed at a reasonable rate.

4. Work-up and Isolation:

-

Cool the reaction mixture to room temperature.

-

Slowly and carefully pour the mixture into a beaker of ice water.

-

Rationale: This step quenches the reaction and precipitates the product, which is less soluble in water.

-

Acidify the aqueous mixture to a pH of ~5-6 by the dropwise addition of concentrated hydrochloric acid. This will protonate the thiolate intermediate to form the desired thiol, causing it to precipitate.

-

Rationale: The product exists as a sodium thiolate salt in the basic reaction medium. Acidification is required to obtain the neutral thiol.

-

Collect the precipitated solid by vacuum filtration.

-

Wash the solid with cold water to remove inorganic salts.

-

Dry the crude product under vacuum.

Caption: Experimental Workflow.

Purification and Characterization

Purification

The crude product can be purified by recrystallization.

-

Procedure: Dissolve the crude solid in a minimal amount of hot ethanol. If the solution is colored, charcoal can be added and the solution hot-filtered. Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation. Collect the purified crystals by vacuum filtration and dry.

-

Rationale: Recrystallization is an effective method for removing soluble impurities and unreacted starting materials, yielding a product of high purity.

Characterization

The identity and purity of the final product, 4-methylpyridine-2-thiol, should be confirmed using standard analytical techniques.

| Analysis Technique | Expected Result |

| Melting Point | 177-178 °C.[14] A sharp melting point range indicates high purity. |

| ¹H NMR | Chemical shifts corresponding to the aromatic protons and the methyl group protons. The thiol proton may be broad or exchangeable. |

| ¹³C NMR | Peaks corresponding to the six unique carbon atoms in the molecule. |

| FT-IR | Vibrational bands for C=C, C-H, and potentially the S-H and C=S stretches (due to thione tautomerism).[15] |

| Mass Spectrometry | A molecular ion peak corresponding to the molecular weight of the product (125.19 g/mol ).[14] |

Safety and Handling

Adherence to strict safety protocols is paramount during this synthesis.

-

Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and appropriate chemical-resistant gloves.[10]

-

Ventilation: Conduct the entire procedure in a well-ventilated fume hood.

-

Sodium Hydrosulfide (NaSH): This reagent is highly corrosive and toxic.[11][12] It reacts with moisture or acid to release highly toxic and flammable hydrogen sulfide (H₂S) gas, which has the odor of rotten eggs and can cause olfactory fatigue.[11][16] Handle with extreme care in an inert atmosphere if possible.

-

2-Chloro-4-methylpyridine: This compound is an irritant to the skin, eyes, and respiratory system.[9][10] Avoid inhalation and direct contact.

-

Waste Disposal: Aqueous waste will be acidic and contain residual sulfur compounds. Neutralize the waste with a suitable base (e.g., sodium bicarbonate) before disposing of it according to institutional guidelines. Organic waste should be collected separately.

Conclusion

The synthesis of this compound from 2-chloro-4-methylpyridine is a robust and well-established procedure rooted in the principles of nucleophilic aromatic substitution. By understanding the underlying mechanism, carefully controlling reaction conditions, and adhering to rigorous safety standards, researchers can reliably produce this valuable chemical intermediate. The detailed protocol and characterization data provided in this guide serve as a comprehensive resource for scientists in the field of drug discovery and development, facilitating the advancement of their research programs.

References

-

Why does nucleophilic aromatic substitution occur at C-2 and C-4 of pyridine? (2018). Stack Exchange. [Link]

-

Sodium Hydrosulfide Handbook. AusIMM. [Link]

-

Concerted Nucleophilic Aromatic Substitution Reactions. National Center for Biotechnology Information (NCBI). [Link]

-

Unmasking the Hazards: Is Sodium Hydrosulfide Dangerous? Jam Group Co.. [Link]

-

We have considered nucleophilic aromatic substitution of pyridine... Pearson+. [Link]

-

Hazardous Substance Fact Sheet - Sodium Hydrosulfide. NJ.gov. [Link]

-

Sodium hydrosulfide. PubChem. [Link]

-

Sodium hydrosulfide: preventing harm. U.S. Chemical Safety and Hazard Investigation Board. [Link]

-

2-Chloro-4-methylpyridine. PubChem. [Link]

-

Plasmid Purification Resins. Tofflon Life Science. [Link]

-

2-Chloro-4-methylpyrimidine. PubChem. [Link]

-

The Synthesis and Characterisation of 2-methyl-N- ((4-methylpyridine-2-yl)carbamothiol)benzamide: Its Preparation with Antibacterial Study. ResearchGate. [Link]

-

2-Mercaptopyridine. Wikipedia. [Link]

- Affinity ligands and methods for protein purification.

-

Material Safety Data Sheet - 2-Mercaptopyridine, 99%. Cole-Parmer. [Link]

-

2-Chloro-4-Methylpyridine Manufacturers & Suppliers in USA. Alkali Metals. [Link]

- Method for preparing mercaptopyridines using alkali metal polysulfides.

- Synthesis method of 2-chloro-4-(piperidylmethyl)pyridine.

-

Improved Synthesis of 2-Chloro-3-amino-4-methylpyridine. ResearchGate. [Link]

- Method for co-producing sodium methyl mercaptide and dimethyl sulfide.

- The preparation method of a kind of 2-chloro-4-substituted pyrimidines compounds.

Sources

- 1. Buy 4-methylpyridine-2-thiol [smolecule.com]

- 2. exsyncorp.com [exsyncorp.com]

- 3. 2-Mercaptopyridine - Wikipedia [en.wikipedia.org]

- 4. US3759932A - Method for preparing mercaptopyridines using alkali metal polysulfides - Google Patents [patents.google.com]

- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 6. echemi.com [echemi.com]

- 7. We have considered nucleophilic aromatic substitution of pyridine... | Study Prep in Pearson+ [pearson.com]

- 8. Concerted Nucleophilic Aromatic Substitution Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 9. 2-Chloro-4-methylpyridine | C6H6ClN | CID 77248 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. echemi.com [echemi.com]

- 11. ausimm.com [ausimm.com]

- 12. Is Sodium Hydrosulfide Dangerous? Unraveling the Risks [jamgroupco.com]

- 13. nj.gov [nj.gov]

- 14. 4-Methylpyridine-2-thiol | 18368-65-5 [sigmaaldrich.com]

- 15. researchgate.net [researchgate.net]

- 16. csb.gov [csb.gov]

An In-depth Technical Guide to the Tautomerism and Stability of 4-Methyl-2-pyridinethiol

Abstract

This technical guide provides a comprehensive examination of the tautomeric equilibrium of 4-methyl-2-pyridinethiol, a heterocyclic compound of significant interest in medicinal chemistry and materials science. The guide delves into the structural nuances of the two primary tautomers, the thiol and thione forms, and elucidates the key factors governing their relative stability. Drawing upon established principles from the extensively studied 2-pyridinethiol, this paper synthesizes theoretical insights with practical experimental and computational methodologies. It is designed to be an essential resource for researchers, scientists, and drug development professionals, offering both a deep theoretical understanding and actionable protocols for the characterization of this dynamic equilibrium.

Introduction: The Dynamic Nature of Pyridinethiol Tautomerism

Heterocyclic compounds capable of tautomerism are of profound importance in drug design and development, as the predominant tautomeric form can significantly influence a molecule's biological activity, solubility, and pharmacokinetic profile. Pyridine-2-thiol and its derivatives are classic examples of this phenomenon, existing in a dynamic equilibrium between a thiol form (containing an S-H group) and a thione form (containing a C=S group and an N-H bond).[1][2] This equilibrium is not static; it is delicately balanced and can be shifted by environmental factors such as solvent polarity, concentration, and temperature.[3]

This guide focuses specifically on 4-methyl-2-pyridinethiol, exploring how the introduction of a methyl group at the 4-position of the pyridine ring influences the tautomeric landscape. The electron-donating nature of the methyl group is anticipated to modulate the electronic distribution within the pyridine ring, thereby impacting the relative stabilities of the thiol and thione tautomers.[4] Understanding and controlling this equilibrium is paramount for harnessing the full potential of 4-methyl-2-pyridinethiol in various applications.

The Tautomeric Forms of 4-Methyl-2-pyridinethiol

The tautomeric equilibrium of 4-methyl-2-pyridinethiol involves the migration of a proton between the sulfur and nitrogen atoms, resulting in two distinct isomers:

-

4-methyl-2-pyridinethiol (Thiol form): Characterized by a covalent bond between sulfur and hydrogen (S-H). This form possesses an aromatic pyridine ring.

-

4-methyl-2(1H)-pyridinethione (Thione form): Characterized by a carbon-sulfur double bond (C=S) and a protonated ring nitrogen (N-H). This tautomer disrupts the aromaticity of the pyridine ring but is stabilized by the strong C=S bond and resonance.

Caption: Workflow for NMR analysis of tautomeric equilibrium.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is particularly useful for identifying the functional groups present in each tautomer, especially in the solid state. [5][6] Key Vibrational Modes:

-

Thiol (S-H) stretch: A weak band typically observed in the range of 2550-2600 cm-1. Its presence is a clear indication of the thiol tautomer.

-

Thione (C=S) stretch: A strong band usually found in the region of 1100-1250 cm-1.

-

Amine (N-H) stretch: A broad band in the 3100-3500 cm-1 region, characteristic of the thione tautomer.

Experimental Protocol: FTIR Analysis

-

Sample Preparation:

-

Solid State: Prepare a KBr pellet containing a small amount of 4-methyl-2-pyridinethiol.

-

Solution: Prepare a concentrated solution in a suitable solvent (e.g., CCl4) and use an appropriate liquid cell.

-

-

Data Acquisition: Record the FTIR spectrum over the range of 4000-400 cm-1.

-

Spectral Analysis: Identify the characteristic stretching frequencies for the S-H, C=S, and N-H bonds to determine the predominant tautomeric form in the sample.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy can be used to study the tautomeric equilibrium in solution, as the two tautomers have different electronic structures and thus different absorption spectra. [7] Key Spectral Features:

-

Thione Tautomer: Typically exhibits a strong absorption band at a longer wavelength (around 340-370 nm) due to the n→π* transition of the C=S chromophore.

-

Thiol Tautomer: Generally absorbs at shorter wavelengths (around 270-300 nm) corresponding to π→π* transitions within the aromatic ring.

Experimental Protocol: UV-Vis Analysis

-

Sample Preparation: Prepare dilute solutions of 4-methyl-2-pyridinethiol in solvents of varying polarity.

-

Data Acquisition: Record the UV-Vis absorption spectra for each solution.

-

Spectral Deconvolution: Analyze the spectra to identify the absorption maxima corresponding to the thiol and thione forms. The relative intensities of these bands can provide a qualitative measure of the tautomeric ratio.

Computational Chemistry: A Theoretical Approach

Computational methods, particularly Density Functional Theory (DFT), are invaluable for predicting the relative stabilities and spectroscopic properties of tautomers. [8][9] Computational Workflow:

-

Structure Optimization: Build the 3D structures of both the 4-methyl-2-pyridinethiol and 4-methyl-2(1H)-pyridinethione tautomers. Perform geometry optimizations using a suitable DFT functional (e.g., B3LYP) and basis set (e.g., 6-311++G(d,p)).

-

Frequency Calculations: Perform frequency calculations on the optimized geometries to confirm that they are true minima on the potential energy surface (no imaginary frequencies) and to obtain zero-point vibrational energies (ZPVE).

-

Energy Calculations: Calculate the single-point energies of the optimized structures at a higher level of theory or with a larger basis set for improved accuracy.

-

Solvation Modeling: To simulate the effect of different solvents, employ a continuum solvation model such as the Polarizable Continuum Model (PCM).

-

Relative Stability Prediction: Compare the ZPVE-corrected electronic energies (or Gibbs free energies) of the two tautomers in the gas phase and in different solvents to predict the more stable form.

-

Spectroscopic Prediction: Simulate the NMR chemical shifts, IR vibrational frequencies, and UV-Vis electronic transitions for each tautomer and compare them with experimental data to aid in spectral assignment.

Caption: Workflow for DFT analysis of tautomer stability.

Data Summary and Interpretation

The following table summarizes the expected trends for the tautomeric equilibrium of 4-methyl-2-pyridinethiol based on the principles discussed.

| Condition | Predominant Tautomer | Rationale |

| Gas Phase | Thiol | Aromatic stabilization of the pyridine ring. |

| Solid State | Thione | Stabilization through intermolecular hydrogen bonding in dimers. |

| Polar Solvents (e.g., DMSO, Water) | Thione | Favorable dipole-dipole interactions with the more polar thione tautomer. |

| Nonpolar Solvents (e.g., CCl4, Benzene) | Thiol | Aromaticity is the dominant stabilizing factor. |

Conclusion and Future Directions

The tautomerism of 4-methyl-2-pyridinethiol is a finely balanced equilibrium governed by the interplay of electronic effects, solvent interactions, and intermolecular forces. The electron-donating 4-methyl group is predicted to favor the thione tautomer in comparison to the unsubstituted 2-pyridinethiol, particularly in polar environments. A thorough understanding and the ability to manipulate this equilibrium are critical for the rational design of novel therapeutics and functional materials.

Future research should focus on obtaining precise experimental data to quantify the influence of the 4-methyl group on the tautomeric equilibrium constant in various solvents. Advanced 2D NMR techniques and sophisticated computational models could provide deeper insights into the kinetics and thermodynamics of the proton transfer process. Such studies will undoubtedly pave the way for the tailored application of 4-methyl-2-pyridinethiol and its derivatives in diverse scientific fields.

References

-

ChemRxiv. Best Practice DFT Protocols for Basic Molecular Computational Chemistry. [Link]

-

ResearchGate. Best Practice DFT Protocols for Basic Molecular Computational Chemistry. [Link]

-

Chemical Papers. Structural and electronic effects involving pyridine rings in 4-methylpyridine Cu4OX6L4 complexes. II. Correlations based on molecular structure of the Cu4OCl6(4-Mepy)4 complex. [Link]

-

PubMed. Theoretical studies of the tautomers of pyridinethiones. [Link]

-

UBC Chemistry. Theoretical studies of the tautomers of pyridinethiones. [Link]

-

Journal of Materials Chemistry. Modification of the solid-state structure of bis(1-hydroxy-2(1H)-pyridinethiolato-S2,O)zinc(ii): synthesis and characterisation of a molecular solid solution incorporating 3-hydroxy-4-methyl-2(3H)-thiazolethione. [Link]

-

ResearchGate. Structural and electronic effects involving pyridine rings in 4-methylpyridine Cu4OX6L4 complexes. II. Correlations based on molecular structure of the Cu4OCl6(4-Mepy)4 complex. [Link]

-

ResearchGate. Structural and electronic effects involving pyridine rings in 4-methylpyridine Cu4OX6L4 complexes. I. Vibrational spectra of Cu4OBr n Cl(6−n)(4-Mepy)4 complexes. [Link]

-

National Center for Biotechnology Information. DFT Meets Wave-Function Composite Methods for Characterizing Cytosine Tautomers in the Gas Phase. [Link]

-

ACS Publications. Taming Tautomerism in Organic Crystal Structure Prediction. [Link]

-

ResearchGate. Thione–thiol tautomerism and stability of 2- and 4-mercaptopyridines and 2-mercaptopyrimidines. [Link]

-

ResearchGate. A DFT Study of Solvation Effects on Tautomerism of 6-oxo Purine by Polarisable Continuum Method (PCM). [Link]

-

ASU Core Research Facilities. EXPERIMENT 3 – Keto-Enol Equilibrium Using NMR. [Link]

-

Semantic Scholar. INTRODUCING A METHYL GROUP INTO PYRIDINES AND QUINOLINES: A MINI-REVIEW. [Link]

-

MDPI. Reflection Absorption Infrared Spectroscopy Characterization of SAM Formation from 8-Mercapto-N-(phenethyl)octanamide Thiols with Phe Ring and Amide Groups. [Link]

-

Master Organic Chemistry. Keto-Enol Tautomerism : Key Points. [Link]

-

Encyclopedia.pub. Tautomerism Detected by NMR. [Link]

-

ResearchGate. ORIGINAL PAPER Structural and electronic effects involving pyridine rings in 4-methylpyridine Cu4 OX6 L4 complexes. I. Vibration. [Link]

-

ResearchGate. Thiol–thione tautomeric analysis, spectroscopic (FT-IR, Laser-Raman, NMR and UV–vis) properties and DFT computations of 5-(3-pyridyl)-4H-1,2,4-triazole-3-thiol molecule. [Link]

-

Joseph A DiVerdi. EXPERIMENT 42 - NMR Determination of Keto-Enol Equilibrium Constants. [Link]

-

ResearchGate. 2-Pyridinethiol/2-Pyridinethione Tautomeric Equilibrium. A Comparative Experimental and Computational Study. [Link]

-

AZoM.com. How to Interpret FTIR Results: A Beginner's Guide. [Link]

-

ResearchGate. (PDF) THIONE-THIOL TAUTOMERIC EQUILIBRIUM IN A DIHYDROPYRIMIDINE-THIONE: X RAY DIFFRACTION HELPED BY NMR, FTIR AND THEORETICAL CALCULATIONS. [Link]

-

National Center for Biotechnology Information. Synthesis of diversely substituted pyridin-2(1H)-ones and in vivo evaluation of their anti-allodynic effect on cutaneous inflammatory mechanical allodynia. [Link]

-

National Center for Biotechnology Information. Structural and FTIR spectroscopic studies of matrix-isolated 3-thio-1,2,4-triazole complexes with carbon dioxide. The UV-induced formation of thiol⋯CO2 complexes. [Link]

- Google Patents. Synthesis of 4-amino-5-methyl-1h-pyridin-2(1h)-on (intermediate compound for the synthesis of the mr antagonist finerenone) from 2-chloro-5-methyl-4-nitro-pyridine-1-oxide using the intermediate compound 2-chloro-5-methyl-4-pyridinamine.

-

Wikipedia. Pyrithione. [Link]

-

MDPI. UV–Vis Detection of Thioacetamide: Balancing the Performances of a Mn(III)-Porphyrin, Gold Colloid, and Their Complex for Selecting the Most Sensitive Material. [Link]

-

Semantic Scholar. [PDF] UV-Vis spectroscopy. [Link]

-

Chemistry Stack Exchange. Why is the thione tautomeric form of 2-Mercaptopyridine favoured?. [Link]

Sources

- 1. Theoretical studies of the tautomers of pyridinethiones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. groups.chem.ubc.ca [groups.chem.ubc.ca]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Structural and FTIR spectroscopic studies of matrix-isolated 3-thio-1,2,4-triazole complexes with carbon dioxide. The UV-induced formation of thiol⋯CO2 complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. DFT Meets Wave-Function Composite Methods for Characterizing Cytosine Tautomers in the Gas Phase - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic data (NMR, IR, MS) of 2-Mercapto-4-methylpyridine

An In-depth Technical Guide to the Spectroscopic Data of 2-Mercapto-4-methylpyridine

Foreword: A Molecule of Two Faces

In the field of drug development and materials science, a precise understanding of a molecule's structure is not merely academic; it is the bedrock of innovation. This compound is a heterocyclic compound of significant interest, serving as a versatile building block in medicinal chemistry. However, to truly harness its potential, one must look beyond its simple 2D representation and appreciate its dynamic nature. This molecule exists in a tautomeric equilibrium between its thiol form (this compound) and its more stable thione form (4-methylpyridine-2(1H)-thione). This equilibrium is the single most critical factor influencing its spectroscopic signature, and understanding it is key to accurate characterization.

This guide is structured not as a rigid report, but as a logical workflow. We will dissect the spectroscopic data from Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS), explaining not just what the data shows, but why it appears that way and how each piece of information validates the others.

Core Molecular Properties

Before delving into spectral data, a foundational understanding of the molecule's basic properties is essential. These constants are the first point of reference in any analytical workflow.

| Property | Value | Source |

| Chemical Formula | C₆H₇NS | [1] |

| Molecular Weight | 125.19 g/mol | [1] |

| CAS Number | 18368-65-5 | [1] |

| Appearance | Pale yellow solid | [1] |

| Melting Point | 177–178°C | [1] |

The molecule's structure and the tautomeric equilibrium at its core are depicted below. Spectroscopic evidence overwhelmingly suggests that in most states (solution and solid), the thione form is predominant.[2][3] Our analysis will proceed with this understanding.

Caption: Figure 2: ¹H NMR assignments for 4-methylpyridine-2(1H)-thione.

¹³C NMR Spectroscopy

Carbon NMR provides a map of the carbon skeleton. Its most crucial contribution here is the unambiguous identification of the C=S bond, the "smoking gun" for the thione tautomer.

-

Sample Preparation: Use the same sample prepared for ¹H NMR. A higher concentration (~20-30 mg) may be beneficial due to the lower natural abundance of ¹³C.

-

Instrument Setup: Acquire on a 75 MHz (or higher) spectrometer.

-

Acquisition Parameters:

-

Pulse Program: Standard proton-decoupled (zgpg30).

-

Spectral Width: ~200 ppm.

-

Number of Scans: ≥1024 (adjust for concentration and time).

-

Relaxation Delay (d1): 2 seconds.

-

-

Processing: Similar to ¹H NMR, with calibration to the DMSO-d₆ solvent peak (δ 39.52 ppm).

While a direct experimental spectrum for the 4-methyl derivative is not widely published, data from the closely related 2-mercaptopyridine (in its thione form) provides an authoritative basis for assignment. [4]

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Rationale & Insight |

|---|---|---|

| C2 (C=S) | ~178 | This is the key diagnostic peak. The carbon is heavily deshielded by the double bond to the electronegative sulfur, resulting in a large downfield shift. A C-S single bond (thiol form) would be significantly upfield (δ 120-140 ppm). This value is based on the reported 177.7 ppm for the parent 2-mercaptopyridine. [4] |

| C4 | ~138 | The methyl-substituted carbon. Based on data for 2-mercaptopyridine (137.9 ppm). [4] |

| C6 | ~137 | Alpha to the nitrogen, deshielded. Based on data for 2-mercaptopyridine (137.5 ppm). [4] |

| C5 | ~133 | Aromatic CH. Based on data for 2-mercaptopyridine (133.0 ppm). [4] |

| C3 | ~113 | Aromatic CH. Based on data for 2-mercaptopyridine (112.8 ppm). [4] |

| -CH₃ | ~21 | Typical shift for a methyl group on an aromatic ring. |

Infrared (IR) Spectroscopy: Identifying Functional Groups

FT-IR spectroscopy excels at identifying the functional groups present in a molecule by detecting their characteristic vibrational frequencies. The IR spectrum provides complementary evidence for the thione structure.

-

Sample Preparation: Place a small amount of the solid sample directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory. This technique is favored for its simplicity and requires minimal sample preparation compared to KBr pellets.

-

Instrument Setup: Use a standard FT-IR spectrometer.

-

Acquisition Parameters:

-

Scan Range: 4000-400 cm⁻¹.

-

Number of Scans: 32.

-

Resolution: 4 cm⁻¹.

-

-

Processing: Perform a background scan first, then the sample scan. The data is typically presented as percent transmittance (%T).

Caption: Figure 3: ATR-FTIR Experimental Workflow.

The spectrum is interpreted by identifying vibrations that confirm the thione structure and rule out the thiol.

| Vibrational Mode | Expected Frequency (cm⁻¹) | Intensity | Significance |

| N-H Stretch | 3100 - 3000 | Medium, Broad | Confirms Thione Form. Presence of a proton on nitrogen. |

| Aromatic C-H Stretch | 3050 - 3000 | Medium | Indicates the aromatic pyridine ring. |

| Aliphatic C-H Stretch | 2980 - 2850 | Medium-Weak | Corresponds to the methyl (-CH₃) group. |

| S-H Stretch | ~2550 | Absent | Rules out Thiol Form. The absence of a weak band in this region is strong evidence against a significant population of the thiol tautomer. [1] |

| Aromatic C=C / C=N Stretch | 1610 - 1450 | Strong-Medium | Characteristic pyridine ring skeletal vibrations. |

| C=S Stretch (Thione) | 1200 - 1100 | Strong-Medium | Confirms Thione Form. This thiocarbonyl stretch is a key fingerprint of the predominant tautomer. |

Mass Spectrometry (MS): Determining Mass and Fragmentation

Mass spectrometry provides the molecular weight of a compound and offers structural clues through its fragmentation pattern. For this molecule, we expect to see a clear molecular ion peak and logical fragmentation pathways.

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or GC inlet, where it is vaporized.

-

Ionization: Bombard the gaseous molecules with a high-energy electron beam (standardly 70 eV). This process ejects an electron, forming a radical cation known as the molecular ion (M⁺˙).

-

Mass Analysis: Accelerate the resulting ions through a magnetic field or quadrupole mass analyzer, which separates them based on their mass-to-charge ratio (m/z).

-

Detection: Detect the ions to generate the mass spectrum.

The molecular weight is 125.19 g/mol . The electron ionization (EI) mass spectrum will show a molecular ion peak at m/z = 125 . The stability of the aromatic ring means this peak should be reasonably intense.

| m/z Value | Proposed Fragment | Neutral Loss | Significance |

| 125 | [C₆H₇NS]⁺˙ | - | Molecular Ion (M⁺˙) |

| 124 | [M - H]⁺ | H˙ | Loss of a hydrogen radical, a common initial fragmentation. |

| 98 | [M - HCN]⁺˙ | HCN | Characteristic loss of hydrogen cyanide from the pyridine ring. |

| 80 | [M - ˙CHS]⁺ | ˙CHS | Loss of a thioformyl radical, indicating cleavage next to the ring. |

The fragmentation process begins with the high-energy molecular ion, which then undergoes cleavage to form more stable daughter ions.

Caption: Figure 4: Proposed EI-MS Fragmentation Pathway.

Conclusion: A Self-Validating Spectroscopic Profile

-

¹H NMR shows a proton far downfield (~13 ppm), characteristic of an N-H, not an S-H.

-

¹³C NMR reveals a carbon at ~178 ppm, unequivocally assigned to a C=S thiocarbonyl.

-

IR Spectroscopy confirms the presence of an N-H bond and the critical absence of an S-H stretch.

-

Mass Spectrometry provides the correct molecular weight and shows fragmentation patterns consistent with the stable heterocyclic thione structure.

This multi-faceted approach provides the necessary confidence for researchers and drug development professionals to move forward, secure in the knowledge of the molecule's true identity and structure.

References

-

13C NMR Spectrum (1D, 25.16 MHz, CDCl3, experimental) (HMDB0061888). Human Metabolome Database. Available at: [Link]

-

Thione–thiol tautomerism and stability of 2- and 4-mercaptopyridines and 2-mercaptopyrimidines. ResearchGate. Available at: [Link]

-

Supporting Information for [Title of Paper]. The Royal Society of Chemistry. (Note: Specific paper title not provided in search result, but data is present). Available at: [Link]

-

Dominant tautomeric forms of amino-, hydroxy-, mercapto-, and methyl-pyridines. ResearchGate. Available at: [Link]

-

CHAPTER 2 Fragmentation and Interpretation of Spectra. University of Wisconsin-River Falls. Available at: [Link]

-

MASS SPECTROMETRY: FRAGMENTATION PATTERNS. eGyanKosh. Available at: [Link]

-

Infrared Spectroscopy Absorption Table. University of California, Los Angeles. Available at: [Link]

-

FTIR spectrum for Pyridine. ResearchGate. Available at: [Link]

-

Infrared Absorption Spectra of Quaternary Salts of Pyridine. Polish Journal of Chemistry. Available at: [Link]

-

Table of Characteristic IR Absorptions. Palacký University Olomouc. Available at: [Link]

-

FTIR spectra of (A) 4-DMAP, (B) DHBQ and (C) [4-DMAP-DHBQ] CT complex. ResearchGate. Available at: [Link]

-

Mass Spectrometry Fragmentation Patterns – HSC Chemistry. Science Ready. Available at: [Link]

-

Mass Spectrometry. Michigan State University Department of Chemistry. Available at: [Link]

-

EI-MassSpectra of Assorted Organic Compounds. Michigan State University Department of Chemistry. Available at: [Link]

-

4-Methylpyridine - Optional[13C NMR] - Chemical Shifts. SpectraBase. Available at: [Link]

-

IR Absorption Table. University of Colorado Boulder. Available at: [Link]

-

Pyridine, 2-amino-4-methyl-. NIST WebBook. Available at: [Link]

-

Anatomy of an Ion's Fragmentation After Electron Ionization, Part I. Spectroscopy Online. Available at: [Link]

-

Fragmentation (mass spectrometry). Wikipedia. Available at: [Link]

Sources

Solubility of 2-Mercapto-4-methylpyridine in organic solvents

An In-depth Technical Guide to the Solubility of 2-Mercapto-4-methylpyridine in Organic Solvents

Abstract

This technical guide provides a comprehensive analysis of the solubility characteristics of this compound (CAS No. 18368-65-5). The document delves into the fundamental physicochemical properties of the compound, with a particular focus on the critical role of thione-thiol tautomerism in governing its solubility across a spectrum of organic solvents. While quantitative solubility data is sparse in publicly available literature, this guide synthesizes established chemical principles and qualitative data to provide researchers, scientists, and drug development professionals with a robust framework for predicting and understanding its behavior. Furthermore, a detailed, field-proven experimental protocol for the accurate determination of solubility via the equilibrium shake-flask method is presented, ensuring scientific integrity and reproducibility.

Introduction and Physicochemical Profile

This compound, an organosulfur heterocyclic compound, is a valuable intermediate in various chemical syntheses.[1] Understanding its solubility is paramount for applications ranging from reaction engineering and process design to formulation development in the pharmaceutical industry. The molecule's behavior in solution is more complex than that of a simple aromatic thiol, primarily due to its existence as a mixture of tautomeric forms.

The systematic IUPAC name for the predominant form is 4-methyl-1H-pyridine-2-thione, which reflects its structural reality in solid-state and polar environments.[1]

Table 1: Key Physicochemical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 18368-65-5 | [1][2][3] |

| Molecular Formula | C₆H₇NS | [1][2] |

| Molecular Weight | 125.19 g/mol | [1][2] |

| Appearance | Faint yellow crystalline solid | [1] |

| Melting Point | 177-178 °C | [2][3] |

| Boiling Point | ~195 °C (Predicted) | [2][3] |

| pKa | 9.79 ± 0.40 (Predicted, weak acid) | [1][3] |

| Synonyms | 4-Methyl-2(1H)-pyridinethione, 4-Methyl-2-pyridinethiol | [1][3] |

The Decisive Role of Thione-Thiol Tautomerism

The single most important factor governing the solubility of this compound is its prototropic tautomerism. The molecule exists in a dynamic equilibrium between the aromatic thiol form and the non-aromatic, but highly polar, thione form.

Caption: Thiol-Thione Equilibrium.

The position of this equilibrium is highly dependent on the solvent environment:

-

In Polar Solvents (e.g., Ethanol, Water): The equilibrium significantly favors the thione tautomer.[1][4] The polar C=S and N-H bonds of the thione form can engage in strong dipole-dipole interactions and hydrogen bonding with polar solvent molecules, leading to better solvation and higher stability.

-

In Nonpolar Solvents (e.g., Hexane, Toluene): The less polar, aromatic thiol form is favored.[4][5] In these environments, the self-association via hydrogen bonding that stabilizes the thione form is disrupted, shifting the equilibrium toward the thiol.[5]

This solvent-dependent tautomeric shift is the causal mechanism behind the compound's solubility profile.

Solubility Profile in Organic Solvents

Direct quantitative solubility data for this compound is limited. However, based on qualitative reports and the principle of "like dissolves like," a reliable profile can be constructed.

Table 2: Qualitative Solubility of this compound

| Solvent Class | Example Solvent(s) | Reported Solubility | Predicted Solubility & Rationale |

| Water | Water | Low | Low: While the thione form is polar, the molecule's hydrocarbon backbone (pyridine ring and methyl group) limits its miscibility with water.[1] |

| Polar Protic | Methanol, Ethanol | Moderate / Slightly Soluble | Moderate: These solvents can act as both hydrogen bond donors and acceptors, effectively solvating the dominant and polar thione tautomer.[1][2][3] |

| Polar Aprotic | DMSO, Acetone | Not Reported | Moderate to Good: Solvents with high dipole moments can effectively solvate the polar thione form through strong dipole-dipole interactions. |

| Chlorinated | Chloroform | Moderate / Slightly Soluble | Slightly to Moderate: Chloroform is sufficiently polar to interact with the thione tautomer, leading to some degree of solubility.[1][2][3] |

| Nonpolar | Hexane, Toluene | Not Reported | Very Low: These solvents lack the polarity to effectively solvate either tautomer. While the thiol form predominates, its overall polarity is still too high for significant miscibility.[4] |

Experimental Protocol: Equilibrium Solubility Determination (Shake-Flask Method)

To generate reliable, quantitative solubility data, a rigorously controlled experimental procedure is necessary. The shake-flask method, compliant with OECD Guideline 105, is the gold standard for this determination.[6][7]

Causality Behind Experimental Choices:

-

Excess Solute: Using a clear excess of the solid ensures that the final solution is genuinely saturated and in equilibrium with the solid phase.

-

Equilibration Time: Solubility is an equilibrium process. Insufficient agitation time can lead to an underestimation of the true solubility. Testing multiple time points (e.g., 24, 48, 72 hours) is crucial to validate that equilibrium has been reached, which is confirmed when concentration measurements plateau.[6][7]

-

Temperature Control: Solubility is temperature-dependent. A thermostatically controlled environment (e.g., an incubator shaker or water bath) is non-negotiable for reproducibility.

-

Phase Separation: Incomplete separation of undissolved solid from the saturated solution is a major source of error, leading to an overestimation of solubility. High-speed centrifugation is the most reliable method for achieving clear separation.[6]

Step-by-Step Methodology:

-

Preparation: Add an amount of this compound to a series of glass vials or flasks that is clearly in excess of its expected solubility (e.g., 20-50 mg).

-

Solvent Addition: Accurately dispense a known volume (e.g., 2-5 mL) of the desired organic solvent into each vial.

-

Equilibration: Seal the vials and place them in a shaker bath thermostatically controlled at the desired temperature (e.g., 25 °C). Agitate the samples at a constant speed for a predetermined period (a 48-hour minimum is recommended, with samples taken at 24, 48, and 72 hours to confirm equilibrium).

-

Phase Separation: Following equilibration, allow the vials to stand undisturbed at the test temperature for a short period to allow for gross sedimentation. Transfer the slurry to centrifuge tubes and centrifuge at high speed (e.g., >10,000 x g) for 10-15 minutes at the test temperature.[6]

-

Sampling: Carefully withdraw a clear aliquot of the supernatant. Be cautious not to disturb the solid pellet.

-

Dilution: Immediately perform an accurate, gravimetric dilution of the supernatant with an appropriate mobile phase or solvent to prevent precipitation and bring the concentration into the calibrated range of the analytical method.

-

Quantification: Analyze the diluted samples using a validated, stability-indicating analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV), against a set of known calibration standards.

-

Calculation: Calculate the original concentration in the saturated solution, accounting for the dilution factor. The result is typically reported in mg/mL or mol/L.

Caption: Shake-Flask Method Workflow.

Conclusion

The solubility of this compound in organic solvents is fundamentally dictated by a solvent-dependent tautomeric equilibrium. The polar thione form dominates in polar solvents like methanol and ethanol, leading to moderate solubility. Conversely, the less polar thiol form is favored in nonpolar media, where overall solubility is very low. For researchers requiring precise quantitative data, the detailed shake-flask protocol provided in this guide serves as a self-validating system for generating trustworthy and reproducible results. This deep understanding of its physicochemical behavior is essential for the effective application of this compound in scientific and industrial settings.

References

- EvitaChem. (n.d.). Buy this compound (EVT-380216) | 18368-65-5.

- ChemicalBook. (n.d.). 18368-65-5(this compound) Product Description.

- University of Toronto. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds.

- LookChem. (n.d.). Cas 18368-65-5, this compound.

- Unknown. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS.

- Scribd. (n.d.). Procedure For Determining Solubility of Organic Compounds.

- OECD. (2006). OECD GUIDELINES FOR THE TESTING OF CHEMICALS.

- University of Calgary. (2023). Solubility of Organic Compounds.

- SALTISE. (n.d.). CLAW At-Home Experiments: Organic Chemistry, Introduction to Solubility.

- European Commission. (n.d.). A.8. PARTITION COEFFICIENT 1. METHOD The 'shake flask' method described is based on the OECD Test Guideline.

- ChemicalBook. (2023). This compound.

- KREATiS. (n.d.). High-accuracy water solubility determination using logK.

- Regulations.gov. (2014). Water Solubility (Flask Method).

- PubMed. (2008). Study of equilibrium solubility measurement by saturation shake-flask method using hydrochlorothiazide as model compound.

- ResearchGate. (2015). Thione–thiol tautomerism and stability of 2- and 4-mercaptopyridines and 2-mercaptopyrimidines.

- LookChem. (n.d.). This compound.

- Wikipedia. (n.d.). 2-Mercaptopyridine.

- Chemistry Stack Exchange. (2016). Why is the thione tautomeric form of 2-Mercaptopyridine favoured?.

Sources

- 1. Buy this compound (EVT-380216) | 18368-65-5 [evitachem.com]

- 2. 18368-65-5 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 3. Cas 18368-65-5,this compound | lookchem [lookchem.com]

- 4. researchgate.net [researchgate.net]

- 5. 2-Mercaptopyridine - Wikipedia [en.wikipedia.org]

- 6. downloads.regulations.gov [downloads.regulations.gov]

- 7. Study of equilibrium solubility measurement by saturation shake-flask method using hydrochlorothiazide as model compound - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 2-Mercapto-4-methylpyridine (CAS 18368-65-5): Properties, Synthesis, and Safety

An Important Clarification on Chemical Identity: Initial analysis revealed a discrepancy in the provided topic, which incorrectly associated CAS number 18368-65-5 with 3,4-Dimethoxy-N-methyl-beta-phenethylamine. Extensive verification across multiple authoritative chemical databases confirms that CAS 18368-65-5 is definitively assigned to the compound 2-Mercapto-4-methylpyridine .[1][2][3][4][5] This guide will therefore focus exclusively on the properties and safety data of this pyridine derivative.

Introduction

This compound, also known by its tautomeric form 4-methyl-1H-pyridine-2-thione, is a heterocyclic organic compound that has garnered significant interest in various scientific and industrial fields.[1][2] Its unique molecular architecture, featuring a pyridine ring substituted with a reactive thiol group and a methyl group, makes it a versatile building block in organic synthesis and a valuable ligand in coordination chemistry. This guide provides a comprehensive overview of its chemical and physical properties, synthesis methodologies, key applications, and essential safety information for researchers, scientists, and drug development professionals.

Molecular Structure and Physicochemical Properties

The structure of this compound is characterized by a pyridine ring with a thiol (-SH) group at the second position and a methyl (-CH₃) group at the fourth position.[2] It exists in a tautomeric equilibrium with its thione form, 4-methyl-2(1H)-pyridinethione, which is often the predominant form in the solid state.[1]

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 18368-65-5 | [1][2][3][4][5] |

| Molecular Formula | C₆H₇NS | [1][3][5] |

| Molecular Weight | 125.19 g/mol | [1][2][5] |

| IUPAC Name | 4-methyl-1H-pyridine-2-thione | [1] |

| Synonyms | 4-Methyl-2-pyridinethiol, 4-Methyl-2(1H)-pyridinethione | [1][3] |

| Appearance | Faint yellow crystals or solid | [1][4] |

| Melting Point | 177-178 °C | [3][4][5] |

| Boiling Point | 195.1 °C at 760 mmHg (Predicted) | [2][3][5] |

| Density | 1.15 g/cm³ (Predicted) | [3][5] |

| Solubility | Slightly soluble in Chloroform and Methanol | [3][5] |

| pKa | 9.79 ± 0.40 (Predicted) | [2][3] |

Spectroscopic Data

Spectroscopic analysis is crucial for the unambiguous identification and characterization of this compound.

-

¹H NMR Spectroscopy: The proton NMR spectrum provides characteristic signals for the protons on the pyridine ring and the methyl group.[6]

-

Infrared (IR) Spectroscopy: The IR spectrum is expected to show a characteristic absorption band for the S-H bond in the thiol tautomer, typically in the range of 2500-2600 cm⁻¹.[1]

-

Mass Spectrometry (MS): Mass spectrometry can be used to confirm the molecular weight of the compound.[6]

Synthesis and Reactivity

The synthesis of this compound can be achieved through various routes, with the choice of method often depending on the desired scale and available starting materials.

Experimental Protocol: Synthesis from 2-Chloro-4-picoline

This method involves the nucleophilic substitution of the chlorine atom in 2-chloro-4-picoline with a sulfur nucleophile.

Objective: To synthesize this compound.

Methodology:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 2-chloro-4-picoline in a suitable solvent such as propylene glycol.[7]

-

Addition of Reagent: Add sodium hydrogen sulfide (NaSH) to the solution.[7]

-

Reaction Conditions: Heat the reaction mixture to reflux for approximately 2 hours.[7]

-

Work-up: After cooling, the reaction mixture is typically poured into water and acidified to precipitate the product.

-

Purification: The crude product can be collected by filtration and purified by recrystallization from a suitable solvent like ethanol.

Diagram 1: Synthesis of this compound

Caption: Synthesis of this compound from 2-chloro-4-picoline.

Reactivity

The chemical behavior of this compound is dictated by its functional groups:

-

Thiol Group: The thiol group is nucleophilic and can undergo various reactions such as alkylation to form thioethers and oxidation to form disulfides or sulfonic acids.[1][4]

-

Pyridine Nitrogen: The nitrogen atom in the pyridine ring can act as a ligand, coordinating with metal ions to form stable complexes.[1][2] This property is central to its application in coordination chemistry.

Applications in Research and Development

The unique properties of this compound make it a valuable compound in several areas of research and industry.

-

Coordination Chemistry: It serves as a bidentate ligand, binding to metal centers through both the pyridine nitrogen and the thiol sulfur.[2] These metal complexes are being investigated for their catalytic and medicinal properties.[2]

-

Pharmaceutical and Medicinal Chemistry: This compound is a versatile intermediate in the synthesis of more complex molecules with potential biological activity.[2][4] Studies have explored its potential as an antimicrobial and anti-tuberculosis agent.[2]

-

Agrochemicals: It is used in the development of new pesticides and herbicides.[4]

-

Industrial Applications: It can be used as an accelerator for the sulfur vulcanization of rubber.[3][8]

Diagram 2: Applications of this compound

Caption: Key application areas of this compound.

Safety and Handling

Appropriate safety precautions must be observed when handling this compound.

Table 2: Safety Information for this compound

| Hazard Information | Details | Source(s) |

| Hazard Codes | Xn (Harmful) | [3] |

| Hazard Statements | H302: Harmful if swallowed | [4] |

| Pictograms | GHS07 (Exclamation Mark) | [4] |

| Precautionary Statements | P264: Wash hands thoroughly after handling. P270: Do not eat, drink or smoke when using this product. P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell. P330: Rinse mouth. P501: Dispose of contents/container to an approved waste disposal plant. | [9] |

| Storage | Store in a refrigerator. | [3][5] |

Toxicological Profile

Detailed toxicological data for this compound is limited in the publicly available literature. However, as a thiol-containing compound, it may cause skin and eye irritation.[9] Inhalation of dust or vapors should be avoided, and appropriate personal protective equipment (PPE), including gloves and safety glasses, should be worn when handling.

Conclusion

This compound (CAS 18368-65-5) is a valuable heterocyclic compound with a diverse range of applications, from industrial processes to advanced materials science and pharmaceutical research. Its synthesis is well-established, and its reactivity, particularly as a nucleophile and a ligand, offers numerous possibilities for further chemical transformations. Researchers and drug development professionals should be aware of its potential applications while adhering to the necessary safety and handling protocols.

References

-

LookChem. (n.d.). Cas 18368-65-5, this compound. Retrieved from [Link]

-

LookChem. (n.d.). This compound. Retrieved from [Link]

Sources

- 1. Buy this compound (EVT-380216) | 18368-65-5 [evitachem.com]

- 2. benchchem.com [benchchem.com]

- 3. lookchem.com [lookchem.com]

- 4. Buy this compound | 18368-65-5 [smolecule.com]

- 5. 18368-65-5 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 6. This compound(18368-65-5) 1H NMR [m.chemicalbook.com]

- 7. This compound|lookchem [lookchem.com]

- 8. This compound | 18368-65-5 [chemicalbook.com]

- 9. assets.thermofisher.com [assets.thermofisher.com]

Harnessing the Versatility of 2-Mercapto-4-methylpyridine in Modern Organic Synthesis

An In-depth Technical Guide

Abstract

2-Mercapto-4-methylpyridine, a heterocyclic organosulfur compound, stands as a uniquely versatile and powerful tool in the arsenal of the modern synthetic chemist. Characterized by the dual reactivity of a nucleophilic thiol group and a coordinating pyridine nitrogen atom, this reagent offers a rich landscape of chemical transformations. This guide delves into the core principles governing its reactivity and explores its multifaceted applications, from its role as a potent nucleophile and a bespoke ligand in transition-metal catalysis to its function as a foundational building block in the synthesis of complex pharmaceutical and agrochemical agents. We provide field-proven insights, detailed experimental protocols, and mechanistic diagrams to equip researchers, scientists, and drug development professionals with the technical knowledge to effectively leverage this compound in their synthetic endeavors.

Foundational Principles: Structure and Reactivity

This compound (also known as 4-methylpyridine-2-thiol) is structurally defined by a pyridine ring substituted with a methyl group at the 4-position and a thiol group at the 2-position. This arrangement imparts a unique electronic and steric profile that dictates its chemical behavior.

A crucial characteristic is its existence in a tautomeric equilibrium between the thiol and the thione form. The position of this equilibrium is influenced by factors such as solvent polarity, concentration, and temperature, with the thione form often being predominant in polar solvents. This duality is central to its reactivity.

Caption: Generalized Sₙ2 mechanism for thioether synthesis.

Application in Coordination Chemistry and Catalysis

This compound functions as a versatile ligand, capable of coordinating to transition metals through either its nitrogen or sulfur atom, or by bridging metal centers. This ability is foundational to its use in creating metal complexes with specific catalytic or material properties. [1][2]

Ligand for Catalytic Systems

The pyridine nitrogen can coordinate with metal ions, forming complexes that are useful in catalysis. [3]For instance, palladium complexes incorporating pyridine-type ligands are widely used in cross-coupling reactions. While this compound itself can be a ligand, its derivatives are often tailored to optimize catalytic activity. The presence of the thiol group allows for the creation of bidentate N,S-ligands, which can stabilize catalytic species in various oxidation states.

Thermodynamic studies have shown that it forms stable 1:1 and 2:1 complexes with various transition metals. [2]The stability of these complexes is a key factor in their potential catalytic applications.

| Metal Ion | Complex Ratio (Metal:Ligand) | Stability Constant (log K) |

| Co(II) | 1:1 | 6.5 |

| Ni(II) | 2:1 | 7.0 |

| Cu(II) | 1:1 | 5.8 |

| Table adapted from thermodynamic data.[2] |

Role as a Building Block in Medicinal Chemistry

The dual functionality of this compound makes it a valuable intermediate in the synthesis of pharmaceuticals and agrochemicals. [3][]Its derivatives have been investigated for a range of biological activities.

Synthesis of Bioactive Heterocycles

The compound serves as a starting material for more complex heterocyclic systems. For example, the thiol group can be used as a handle for cyclization reactions to build fused-ring systems like thieno[2,3-b]pyridines. [5] Derivatives of this compound have demonstrated significant potential as:

-

Antimicrobial Agents: Certain derivatives have shown inhibitory effects against various bacterial strains, including Mycobacterium tuberculosis. [2]* Anticancer Agents: In vitro studies have indicated that some derivatives possess potent cytotoxicity against human cancer cell lines like MCF-7 (breast cancer). [2] This utility positions the molecule as a key pharmaceutical intermediate, a compound that serves as a precursor in the multi-step synthesis of an active pharmaceutical ingredient (API). [][6]The use of such intermediates allows for more efficient purification and precise control over each synthetic step, ultimately improving the yield and purity of the final drug substance. []

Detailed Experimental Protocols

To ensure reproducibility and success, the following protocols are provided as a self-validating system, grounded in established chemical principles.

Protocol 1: Synthesis of S-Benzyl-2-mercapto-4-methylpyridine (Thioether Formation)

This protocol details a standard S-alkylation reaction, a cornerstone application of this compound.